Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-5-3-6(9(15)16-2)8(14)4-7(5)10(11,12)13/h3-4H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEPONYZJUGILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700957 | |
| Record name | Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872624-53-8 | |
| Record name | Benzoic acid, 2-amino-5-methyl-4-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872624-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Palladium-Catalyzed Coupling of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate with Methylboronic Acid
One of the most efficient and widely used methods for synthesizing methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method starts from methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate and methylboronic acid as the methyl donor.
| Parameter | Details |
|---|---|
| Starting Material | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (121 g, 351 mmol) |
| Reagents | Methylboronic acid (63.7 g, 1.05 mol, 3 equiv.), cesium fluoride (184.3 g, 1.21 mol) |
| Catalyst | Bis(diphenylphosphino)ferrocene palladium(II) dichloride (27.83 g, 35.1 mmol) |
| Solvent | Anhydrous 1,4-dioxane (2.5 L) |
| Temperature | 80 °C |
| Reaction Time | 3 hours |
| Atmosphere | Nitrogen |
| Work-up | Extraction with ethyl acetate and water, drying over MgSO4, filtration, solvent removal |
| Purification | Silica gel column chromatography (isohexane/ethyl acetate 9:1) |
| Yield | 92% |
| Physical Form | Pale yellow crystalline solid |
Reaction Summary:
The reaction involves the formation of a C-C bond between the aryl iodide and methylboronic acid under palladium catalysis, facilitated by cesium fluoride as a base. The reaction proceeds smoothly at 80 °C under nitrogen atmosphere for 3 hours, yielding the target compound in high purity and excellent yield.
Esterification of 2-Amino-5-(trifluoromethyl)benzoic Acid Followed by Functional Group Transformations
Another approach involves the esterification of 2-amino-5-(trifluoromethyl)benzoic acid to its methyl ester, followed by further functionalization to introduce the methyl group at the 5-position.
| Parameter | Details |
|---|---|
| Starting Material | 2-Amino-5-(trifluoromethyl)benzoic acid (400 mg, 1.95 mmol) |
| Reagents | Methanol (10 mL), concentrated sulfuric acid (1 mL) |
| Temperature | Reflux |
| Reaction Time | 18 hours |
| Atmosphere | Inert atmosphere |
| Yield | 94% |
| Product Form | Yellow oil |
Alternative Microwave-Assisted Esterification:
| Parameter | Details |
|---|---|
| Temperature | 125 °C |
| Time | 2 hours |
| Reaction Medium | Methanol with concentrated sulfuric acid |
| Method | Microwave irradiation |
| Yield | 51% |
This esterification step is crucial for preparing the methyl ester intermediate, which can then be subjected to further synthetic steps.
Notes on Intermediate Synthesis and Related Preparations
The preparation of this compound frequently involves intermediates such as methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, which is then converted via palladium-catalyzed coupling reactions.
Hydrolysis and alcoholysis reactions have been reported for related compounds such as 2-nitro-4-trifluoromethyl methyl benzoate, which may serve as precursors or analogs in synthetic routes.
Esterification techniques using sulfuric acid catalysis under reflux or microwave irradiation provide efficient access to methyl esters from corresponding benzoic acids.
Comparative Table of Preparation Methods
| Method | Key Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Palladium-catalyzed Suzuki coupling | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, methylboronic acid, Pd catalyst, CsF, 1,4-dioxane, 80 °C, 3 h | 92 | High yield, widely used, mild conditions |
| Esterification with sulfuric acid (reflux) | 2-Amino-5-(trifluoromethyl)benzoic acid, MeOH, H2SO4, reflux, 18 h | 94 | High yield, classical esterification |
| Esterification with sulfuric acid (microwave) | Same as above, microwave irradiation, 125 °C, 2 h | 51 | Faster but lower yield |
Summary and Research Findings
The most effective and reliable method for preparing this compound is the palladium-catalyzed cross-coupling of the corresponding aryl iodide with methylboronic acid, providing a high yield (92%) under relatively mild conditions.
Esterification of 2-amino-5-(trifluoromethyl)benzoic acid to its methyl ester is a key step, achievable by classical acid-catalyzed reflux or microwave-assisted methods, with the former giving superior yields.
The use of cesium fluoride as a base and bis(diphenylphosphino)ferrocene palladium(II) chloride as a catalyst is critical for the success of the Suzuki coupling step.
Purification by silica gel chromatography is standard to obtain the pure crystalline product.
These methods are supported by detailed experimental data, including reaction conditions, yields, and purification techniques, confirming their robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate features a benzoate structure with an amino group and a trifluoromethyl group. Its molecular formula is with a molecular weight of approximately 219.16 g/mol. The presence of the trifluoromethyl group enhances its reactivity and biological properties, making it a valuable building block in chemical synthesis.
Pharmaceutical Applications
The compound has shown potential in drug development, particularly as a precursor for synthesizing various pharmaceutical agents. Its structural characteristics allow for modifications that can lead to compounds with enhanced biological activities.
Table 1: Pharmaceutical Applications of this compound
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Used as an intermediate in the synthesis of novel antimicrobial agents. |
| Anti-inflammatory Drugs | Potential precursor for developing anti-inflammatory compounds. |
| Anticancer Research | Investigated as a building block for anticancer drug candidates. |
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in creating compounds with desirable physical and chemical properties.
Case Study: Synthesis of Trifluoromethylated Compounds
A study demonstrated the utility of this compound in synthesizing trifluoromethylated derivatives through nucleophilic substitution reactions. The compound was reacted under controlled conditions to yield various derivatives that exhibited improved solubility and biological activity compared to their non-fluorinated counterparts.
Agrochemical Applications
This compound is also being explored for its potential use in agrochemicals, particularly as a component in herbicides and pesticides due to its enhanced stability and efficacy.
Table 2: Agrochemical Applications
| Application Area | Description |
|---|---|
| Herbicides | Potential role as an active ingredient in selective herbicides. |
| Pesticides | Investigated for use in formulations aimed at pest control. |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material due to its well-defined chemical properties, which aid in the calibration of analytical instruments.
Case Study: Calibration Standards
Research has shown that this compound can be used to create calibration standards for high-performance liquid chromatography (HPLC), ensuring accurate quantification of similar compounds in complex mixtures.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 5-methyl group in the target compound may hinder interactions with biological targets compared to smaller substituents (e.g., hydrogen or fluorine).
Physicochemical Properties and Solubility
- Hydrogen Bonding: Amino groups enhance solubility in polar solvents (e.g., water, DMSO) compared to non-amino analogs like Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS 556112-92-6) .
- Stability : Trifluoromethyl groups improve resistance to metabolic degradation, a feature shared with Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS 176694-36-3) .
Commercial Availability and Pricing
- Discontinued Products: Analogs like Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate are listed as discontinued, limiting their accessibility compared to available alternatives (e.g., Methyl 2-fluoro-5-(trifluoromethyl)benzoate at JPY 4,200–10,500 per gram) .
Biological Activity
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a compound of increasing interest in both academic and industrial research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H10F3N O2
- Molecular Weight : Approximately 235.19 g/mol
- Solubility : Moderately soluble in water, with a solubility of about 0.0299 mg/ml.
The presence of a trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and molecular targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group not only increases hydrophobic interactions but also allows for better penetration through lipid membranes, facilitating its bioavailability. The amino group can form hydrogen bonds, which may enhance binding affinity to specific protein targets.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for receptors linked to neurotransmission and other physiological processes.
Biological Activity and Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- Antimicrobial Activity : this compound has shown promise in inhibiting the growth of certain bacterial strains, particularly those resistant to conventional antibiotics. This activity is likely mediated through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : The compound has been investigated for its anticancer potential, particularly against tumor cell lines. Preliminary results indicate that it may induce apoptosis (programmed cell death) in cancer cells, although further studies are needed to elucidate the precise mechanisms involved .
- Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Study 1: Antimicrobial Screening
In a study examining various derivatives of amino-substituted benzoates, this compound was identified as a lead compound due to its significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics .
Case Study 2: Anticancer Efficacy
A pharmacological assessment was conducted using human cancer cell lines treated with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cell lines. Mechanistic studies suggested that the compound activates apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .
Applications in Drug Development
The unique properties of this compound make it an attractive candidate for further development as a pharmaceutical agent. Potential applications include:
- Pharmaceutical Intermediates : Its chemical structure allows it to serve as a building block for synthesizing more complex therapeutic agents.
- Agrochemical Development : Given its biological activity, there is potential for this compound to be developed into agrochemicals aimed at pest control or plant protection.
Q & A
Q. What synthetic methodologies are commonly employed for Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate?
The synthesis typically involves sequential functionalization of the benzoate scaffold. Key steps include:
- Trifluoromethylation : Introducing the CF₃ group via electrophilic or nucleophilic trifluoromethylation reagents under controlled conditions .
- Amination at Position 2 : Achieved via nucleophilic aromatic substitution (SNAr) using ammonia or protected amines, often requiring activation of the aromatic ring (e.g., using nitro or halogen leaving groups) .
- Methyl Esterification : Early-stage esterification of the carboxylic acid group using methanol and acid catalysts to preserve reactivity at other positions .
- Regioselective Methylation : Directed by steric and electronic effects, often requiring protecting groups for the amino and trifluoromethyl moieties .
Q. How is the structural integrity and purity of this compound validated in research settings?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and functional group integrity (e.g., distinguishing NH₂ from CH₃ groups) .
- HPLC-PDA/MS : Quantifies purity (>95% is typical for biological assays) and detects trace impurities, such as de-esterified byproducts .
- Elemental Analysis : Validates empirical formula, critical for publications requiring rigorous characterization .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Pharmacophore Development : The trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for protease or kinase inhibitors .
- Prodrug Synthesis : The methyl ester acts as a prodrug moiety, enabling controlled hydrolysis to the active carboxylic acid in vivo .
- Agrochemical Intermediates : Used in designing herbicides due to its resistance to environmental degradation .
Advanced Research Questions
Q. How can researchers optimize low yields during amino group installation?
- Activation Strategies : Pre-activate the aromatic ring with electron-withdrawing groups (e.g., nitro) to facilitate SNAr reactions. For example, replacing a nitro group with NH₂ under hydrogenation conditions .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during subsequent reactions, reducing side reactions .
- Catalytic Systems : Employ palladium or copper catalysts for Buchwald-Hartwig amination in inert atmospheres to improve efficiency .
Q. How to resolve contradictions in biological activity data across studies?
- Impurity Profiling : Use high-resolution LC-MS to identify trace byproducts (e.g., hydrolyzed esters or regioisomers) that may skew bioactivity results .
- Replication Under Standardized Conditions : Control hydrolysis rates (pH, temperature) to ensure consistent prodrug activation in assays .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct vs. indirect effects .
Q. What computational tools aid in predicting reactivity or biological targets for this compound?
- Density Functional Theory (DFT) : Models electronic effects of the CF₃ group on aromatic ring reactivity, guiding synthetic route design .
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets, such as NADPH oxidases or cytochrome P450 enzymes .
- QSAR Models : Correlates substituent positions (e.g., NH₂ vs. CH₃) with logP, solubility, and IC₅₀ values for lead optimization .
Q. Methodological Notes
- Synthetic Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, moisture levels) due to the hygroscopic nature of intermediates .
- Data Validation : Cross-reference spectral data with published analogs (e.g., Methyl 4-((trifluoromethyl)amino)benzoate ) to confirm assignments.
- Safety Protocols : Handle trifluoromethyl intermediates in fume hoods due to potential HF release during hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
